molecular formula C11H13NO B086481 N-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 13935-80-3

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No. B086481
CAS RN: 13935-80-3
M. Wt: 175.23 g/mol
InChI Key: AVBOEYUWFJGVRI-UHFFFAOYSA-N
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Description

“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” is a chemical compound with the CAS Number: 13935-80-3 . It has a molecular weight of 175.23 . The IUPAC name for this compound is N-(2,3-dihydro-1H-inden-2-yl)acetamide .


Molecular Structure Analysis

The InChI code for “N-(2,3-Dihydro-1H-inden-2-yl)acetamide” is 1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13) . The canonical SMILES structure is CC(=O)NC1CC2=CC=CC=C2C1 .


Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has a molecular weight of 175.23 g/mol . It has a computed XLogP3-AA value of 1.6 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The topological polar surface area is 29.1 Ų . The compound has a complexity of 188 .

Scientific Research Applications

Anti-Cancer Activity

“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has been found to have potent inhibitory activity against certain types of cancer cells. For instance, it has been shown to inhibit the growth of neuroglioma cells , a type of aggressive cancer in the central nervous system . The compound induces apoptosis (programmed cell death), thereby inhibiting the proliferation of these cells .

Anti-Melanoma Activity

The compound has also been found to have inhibitory activity against melanoma cell proliferation . This is achieved through the induction of apoptosis, which is a process that eliminates cancerous cells .

Anti-Colon Cancer Activity

“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has been found to exert anti-proliferative effects against a broad spectrum of different types of tumor and could induce apoptosis of colon cancer cells via the signal transducer and activator of transcription 1 pathway . It has been suggested that this compound could be developed as a potential antitumor drug against colon cancer .

Cell Cycle Regulation

The compound has been found to affect the cell cycle , which is one of the major regulatory mechanisms of cell proliferation . By controlling the cell cycle, the compound can potentially treat diseases characterized by uncontrolled cell growth .

Apoptosis Induction

“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has been found to induce apoptosis , a process of programmed cell death . This is a crucial mechanism in the treatment of cancer, as it leads to the elimination of cancerous cells .

Potential Anti-HIV Activity

While not directly related to “N-(2,3-Dihydro-1H-inden-2-yl)acetamide”, it’s worth noting that certain indole derivatives (a class of compounds to which “N-(2,3-Dihydro-1H-inden-2-yl)acetamide” belongs) have been reported to have potential anti-HIV activity . This suggests that “N-(2,3-Dihydro-1H-inden-2-yl)acetamide” and similar compounds could potentially be explored for their anti-HIV properties.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBOEYUWFJGVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498854
Record name N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

CAS RN

13935-80-3
Record name N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13935-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1H-inden-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-aminoindan (6.0 g, 45 mmol) was dissolved in dry pyridine (7 ml), to which acetic anhydride (4.5 ml, 47.3 mmol) was added dropwise while cooling in ice water. After the reaction mixture was returned to room temperature and stirred for 20 minutes, water was added. The precipitate that deposited was filtered to obtain 2-acetamidoindan (5.6 g, 32 mmol).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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[Compound]
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ice water
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetic anhydride (3.55 ml) was dropped to the mixture of 6.37 g 2-amino indane hydrochloride, 60 ml of ethyl acetate and 10.4 ml triethylamine and the reaction mixture was stirred at room temperature for 15 hours. The solvents were evaporated in vacuo and the solid residue was digested with water, filtered and dried at 40° C. in vacuo.
Quantity
3.55 mL
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
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Quantity
60 mL
Type
reactant
Reaction Step One
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10.4 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-aminoindan hydrochloride (13.3 g, 78 mmol), acetic anhydride (6 g, 0.157 mmol) and saturated sodium bicarbonate (100 mL) in ether (100 mL) was stirred at room temperature for 1 h. The organic phase was separated, and the aqueous layer back washed with ether. The combined organic layer was washed with saturated chloride solution, dried over magnesium sulfate, filtered and evaporated to give the acetamide (13.6 g) in quantitative yield.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
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Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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Synthesis routes and methods V

Procedure details

To a mixture of 2-aminoindan hydrochloride (10.40 g), potassium carbonate (34.2 g), water (100 ml) and ethyl acetate (150 ml) is added dropwise acetyl chloride (9.68 g) under ice cooling. The mixture is stirred at 0° C. for 1.5 hour, and the ethyl acetate layer is separated, washed with aqueous saline solution, dried, and then the solvent is distilled off under reduced pressure. The residue is recrystallized from ethyl acetate - n-hexane to give 2-acetylaminoindan (9.5 g) as colorless crystals. m.p. 126.5°-127.5° C.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Kokkonda, X Deng, KL White… - Journal of Medicinal …, 2016 - ACS Publications
Malaria persists as one of the most devastating global infectious diseases. The pyrimidine biosynthetic enzyme dihydroorotate dehydrogenase (DHODH) has been identified as a new …
Number of citations: 53 pubs.acs.org
KN Padhariya, M Athavale, S Srivastava… - Drug Development …, 2021 - Wiley Online Library
An alarming increase in global death toll resulting from cancer incidents, particularly due to multidrug resistance and reduced efficacy as a consequence of target mutations, has …
Number of citations: 6 onlinelibrary.wiley.com
K Liang, X Li, D Wei, C Jin, C Liu, C Xia - Chem, 2023 - cell.com
The benzyl group and its derivatives are the most frequently and widely utilized protective groups in organic synthesis and are typically removed by traditional transition-metal catalyzed …
Number of citations: 6 www.cell.com
J Lv, T Dong, Y Zhang, Y Ku, T Zheng, H Jia, J Fang - Plant Cell Reports, 2022 - Springer
Key message Hormone treatment enhanced the content of osmotic substances under high-temperature conditions. The effect of ABA and BR treated separately is better than treated …
Number of citations: 5 link.springer.com

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